molecular formula C29H27N5O6S B2715203 6-{[(3-nitrophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 896706-37-9

6-{[(3-nitrophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2715203
CAS No.: 896706-37-9
M. Wt: 573.62
InChI Key: IZDYCCKKYWLHPO-UHFFFAOYSA-N
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Description

6-{[(3-nitrophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 6-{[(3-nitrophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the quinazolinone core, followed by the introduction of the dioxolo group, and finally the attachment of the nitrobenzylthio and phenylpiperazinylpropyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to ensure cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group.

    Substitution: The thioether linkage can be cleaved and substituted with other groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-{[(3-nitrophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrobenzylthio group may interact with enzymes or receptors, while the quinazolinone core can bind to DNA or proteins, affecting their function. The phenylpiperazinylpropyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and dioxolo-containing molecules. Compared to these, 6-{[(3-nitrophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:

  • 6-[(3-nitrobenzyl)thio]-7-[3-oxo-3-(4-methylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
  • 6-[(3-aminobenzyl)thio]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Properties

IUPAC Name

6-[(3-nitrophenyl)methylsulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O6S/c35-27(32-13-11-31(12-14-32)21-6-2-1-3-7-21)9-10-33-28(36)23-16-25-26(40-19-39-25)17-24(23)30-29(33)41-18-20-5-4-8-22(15-20)34(37)38/h1-8,15-17H,9-14,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDYCCKKYWLHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC(=CC=C6)[N+](=O)[O-])OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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